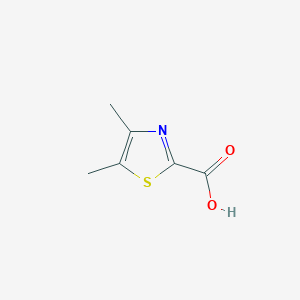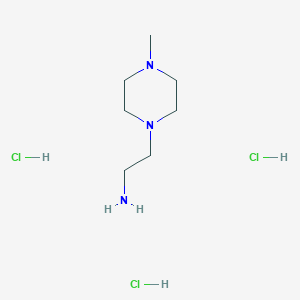
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a derivative of 4-methylpiperazine, which is a common intermediate in the synthesis of various medicinal drugs. The compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of anticancer agents.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in the literature. For instance, 1-amino-4-methylpiperazine, a closely related compound, has been synthesized through a two-step industrial process starting from piperazine, involving nitrosation and subsequent reduction . An alternative method for obtaining 1-amino-4-methylpiperazine has been reported, which involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine . This method also includes an efficient isolation process for the compound.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is typically confirmed using various analytical techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, which is crucial for their potential application in drug development.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acylation, as demonstrated in the synthesis of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives . These reactions are important for modifying the chemical structure of the piperazine core to achieve desired biological activities, such as anticancer effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The analysis of reaction masses using techniques like GLC data, chromatography/mass spectrometry, and C NMR can reveal the presence of impurities and help optimize the synthesis process for better yield and purity . These properties are essential for determining the compound's suitability for pharmaceutical applications.
科学的研究の応用
Memory Enhancement in Mice
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride derivatives have been studied for their potential to improve learning and memory. In a study, derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant effects in reducing error frequency and prolonging latency in memory tests conducted on mice, suggesting their potential in memory reconstruction dysfunction (Zhang Hong-ying, 2012).
DNA Binding and Anticancer Properties
Cu(II) complexes with tridentate ligands containing 2-(4-Methylpiperazin-1-yl)ethanamine showed promising DNA binding properties and demonstrated cytotoxicity against various cancer cell lines. The study highlighted their potential in cancer treatment, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds utilizing 2-(4-Methylpiperazin-1-yl)ethanamine. For instance, the synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its derivatives using 2-(4-Methylpiperazin-1-yl)ethanamine as an intermediate has been explored (Asghari et al., 2016).
Anticholinesterase Activity
Studies have been conducted on compounds derived from 2-(4-Methylpiperazin-1-yl)ethanamine for their anticholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease. The synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones and their evaluation for inhibitory activity against butyrylcholinesterase is one such example (Filippova et al., 2019).
Anticancer Activity
Research has been done on 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which use 2-(4-Methylpiperazin-1-yl)ethanamine, showing potential anticancer activities against various cancer cell lines such as Hela, A-549, and ECA-109 (Jiang et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADBDPBUDXPYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
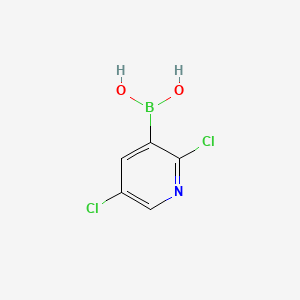
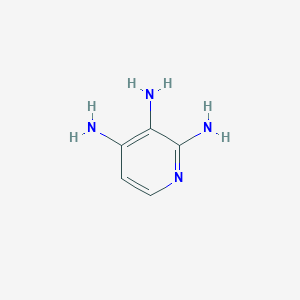
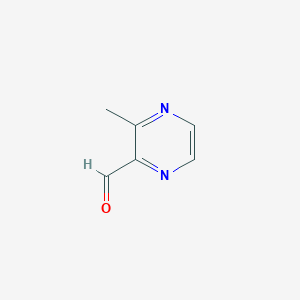
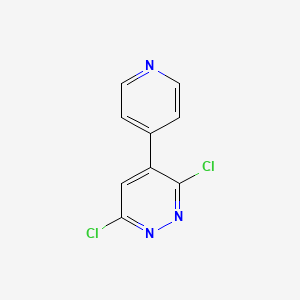
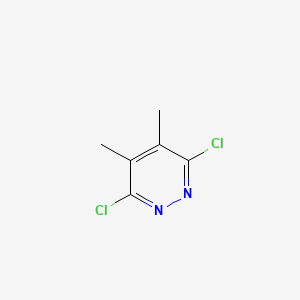

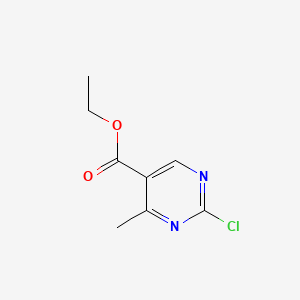
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
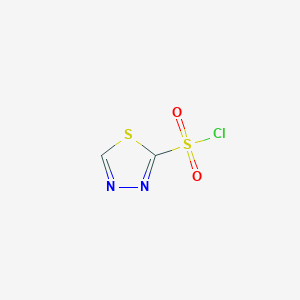
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
